molecular formula C10H6F4 B12072839 1-Fluoro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene

1-Fluoro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene

Cat. No.: B12072839
M. Wt: 202.15 g/mol
InChI Key: DHNJITHYZSHYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene is a fluorinated aromatic compound featuring a trifluoromethyl group at the 2-position, a fluorine atom at the 1-position, and a prop-2-yn-1-yl (propargyl) group at the 4-position. The trifluoromethyl group is a strong electron-withdrawing substituent, while the propargyl group introduces sp-hybridized carbons, enabling reactivity in click chemistry and cross-coupling reactions.

Properties

Molecular Formula

C10H6F4

Molecular Weight

202.15 g/mol

IUPAC Name

1-fluoro-4-prop-2-ynyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H6F4/c1-2-3-7-4-5-9(11)8(6-7)10(12,13)14/h1,4-6H,3H2

InChI Key

DHNJITHYZSHYCO-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=C(C=C1)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Related Compounds

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Synthesis Highlights
1-Fluoro-4-(prop-2-yn-1-yl)-2-(trifluoromethyl)benzene F, CF₃, propargyl C₁₀H₆F₄ 202.1* High reactivity in alkyne-based reactions Likely Sonogashira coupling
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene F, CF₃, benzylsulfanyl C₁₄H₁₀F₄S 302.3 Versatile in drug discovery Thiol-ene reactions
1-Fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene F, CF₃, phenylmethoxy C₁₄H₁₀F₄O 270.2 Stable ether linkage; 2–8°C storage Nucleophilic substitution
1-Fluoro-4-(trifluoromethyl)benzene F, CF₃ C₇H₄F₄ 164.1 High-yield synthesis (72%); GCMS verified Friedel-Crafts alkylation
1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene F, CF₃, 4-nitrophenyl C₁₃H₇F₄NO₂ 285.2 Strong electron-withdrawing nitro group Suzuki-Miyaura coupling
1-Fluoro-4-(trifluoromethylthio)benzene F, CF₃S C₇H₄F₄S 204.2 Electrophilic substitution applications Direct fluorination

*Calculated based on molecular formula.

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects : The trifluoromethyl group in all compounds reduces electron density on the benzene ring, enhancing resistance to electrophilic attack. However, the propargyl group in the target compound introduces additional electron withdrawal via sp hybridization, further deactivating the ring compared to ether or sulfanyl substituents .
  • Alkyne Reactivity: The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions (e.g., Sonogashira), distinguishing it from nitro- or methoxy-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.